N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide
Description
N-[(2-Hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a complex substituent framework. Its structure comprises:
- Acetamide backbone: A central carbonyl-amide group (CONH) that facilitates hydrogen bonding and target interactions.
- Naphthyl-phenylmethyl substituent: A bulky aromatic group at the nitrogen position, featuring a 2-hydroxynaphthyl moiety attached to a phenylmethyl chain. This group likely enhances lipophilicity and π-π stacking interactions with biological targets.
- 2-Methylphenoxy side chain: A phenoxy group substituted with a methyl group at the ortho position, contributing to steric effects and electronic modulation.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-18-9-5-8-14-23(18)30-17-24(29)27-26(20-11-3-2-4-12-20)25-21-13-7-6-10-19(21)15-16-22(25)28/h2-16,26,28H,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHCJQIWLUMVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Naphthyl Intermediate: The initial step involves the preparation of the 2-hydroxynaphthyl intermediate through a Friedel-Crafts acylation reaction.
Coupling with Phenylmethyl Group: The next step involves the coupling of the 2-hydroxynaphthyl intermediate with a phenylmethyl group using a suitable coupling reagent such as a Grignard reagent.
Introduction of the Methylphenoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the naphthyl moiety.
Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are often employed.
Major Products
Oxidation: Oxidation typically yields quinone derivatives.
Reduction: Reduction leads to the formation of alcohol derivatives.
Substitution: Substitution reactions can yield various ether derivatives.
Scientific Research Applications
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
MAO-A/MAO-B Inhibitors
- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Key features: Pyrazoloquinoxaline core with a 4-chlorophenyl group. Activity: Selective MAO-A inhibitor (IC₅₀ = 0.028 mM, 50× selectivity over MAO-B) . Comparison: The hydroxynaphthyl-phenylmethyl group in the target compound may reduce MAO-A selectivity due to steric hindrance but could enhance binding to bulkier enzyme pockets.
- Safinamide and Milacemide Derivatives Key features: Linear alkyl chains or benzodioxole moieties. Activity: MAO-B inhibitors used in Parkinson’s disease (PD) . Comparison: The target compound’s aromatic substituents may shift activity toward MAO-A or non-MAO targets like acetylcholinesterase (AChE).
AChE/BChE Inhibitors
- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide
Substituent-Driven Pharmacological Profiles
Anti-Cancer Acetamides
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) Key features: Methoxyphenyl and sulfonamide-quinazoline groups. Activity: IC₅₀ < 10 µM against HCT-1, MCF-7, and PC-3 cancer cell lines .
Antimicrobial/Fungal Agents
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s hydroxynaphthyl group increases LogP compared to chlorophenyl analogues, suggesting improved membrane permeability but reduced aqueous solubility.
- The phenolic -OH (pKa ~10.2) may enhance hydrogen bonding with targets like AChE or BChE .
Biological Activity
N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the biological activity of this compound, including its pharmacodynamics, structure-activity relationships, and relevant case studies.
- IUPAC Name : N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(2-methylphenoxy)acetamide
- Molecular Formula : C26H23NO3
- Molecular Weight : 397.5 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 3
- LogP (XLogP3) : 6.2, indicating high lipophilicity which may influence its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on antimicrobial and anti-inflammatory properties. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound demonstrate significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against mycobacterial, bacterial, and fungal strains, with activities comparable to established antibiotics like isoniazid and ciprofloxacin .
Anti-inflammatory Properties
The compound's phenolic structure may contribute to its anti-inflammatory effects. Phenolic compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxynaphthyl moiety | Enhances interaction with biological targets due to hydrogen bonding capabilities |
| Phenylmethyl group | Increases lipophilicity and may facilitate membrane penetration |
| Methylphenoxy group | Impacts selectivity towards specific receptors or enzymes |
The combination of these features suggests that modifications to the structure could enhance or alter the biological activity of the compound.
Case Studies and Research Findings
- Antimicrobial Screening : A series of synthesized compounds similar to this compound were screened against various microbial strains. Results showed that these compounds had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, indicating strong antimicrobial potential .
- In vitro Studies : In vitro assays demonstrated that the compound could inhibit the growth of several pathogenic bacterial strains. The mechanism was proposed to involve disruption of cell wall synthesis or interference with metabolic pathways .
- Inflammation Models : In animal models of inflammation, compounds with similar structures exhibited significant reductions in inflammatory markers when administered, suggesting that this compound may possess similar properties .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for N-[(2-hydroxynaphthyl)phenylmethyl]-2-(2-methylphenoxy)acetamide, and what coupling agents are typically employed? The compound is synthesized via condensation reactions. A common approach involves coupling a hydroxynaphthylbenzylamine derivative with 2-(2-methylphenoxy)acetic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base. Reaction conditions are maintained at 0–5°C during reagent addition to minimize side reactions, followed by overnight stirring at ambient temperature .
Advanced Question: Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up? Key factors include:
- Coupling agent selection : TBTU offers high efficiency, but alternative agents like HATU may improve yields in polar aprotic solvents (e.g., DMF).
- Solvent purity : Anhydrous DCM is critical to prevent hydrolysis of intermediates.
- Temperature control : Gradual warming post-coupling (e.g., from 0°C to 25°C) enhances reaction completion.
- Workup protocols : Sequential washing with HCl (to remove unreacted amines) and brine (to eliminate residual solvents) improves purity .
Structural Characterization
Basic Question: Q. What spectroscopic methods are essential for confirming the structure of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm).
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS, expected [M+H]+ at m/z ~438).
- FTIR : Validate O–H (3200–3600 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
Advanced Question: Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemical assignments? X-ray crystallography provides unambiguous confirmation of molecular geometry, including:
- Dihedral angles between the hydroxynaphthyl and phenoxy groups.
- Hydrogen-bonding patterns (e.g., O–H⋯O interactions stabilizing the crystal lattice).
- Torsional strain in the acetamide linker. Suitable crystals are grown via slow evaporation of ethanolic solutions .
Pharmacological Activity Profiling
Basic Question: Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Question: Q. How can molecular docking studies predict target interactions for this compound?
- Protein preparation : Retrieve target structures (e.g., COX-2, EGFR) from the PDB.
- Ligand preparation : Optimize 3D geometry using DFT (B3LYP/6-31G*).
- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds with catalytic residues (e.g., Tyr-385 in COX-2) .
Stability and Solubility Challenges
Basic Question: Q. What solvents are suitable for enhancing the aqueous solubility of this compound?
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment : Solubilize the hydroxynaphthyl group via ionization in alkaline buffers (pH > 9) .
Advanced Question: Q. What strategies mitigate hydrolytic degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon.
- Excipient formulation : Embed in PEG 6000 matrices to reduce moisture exposure.
- Accelerated stability testing : Monitor degradation kinetics at 40°C/75% RH over 4 weeks .
Data Contradictions and Reproducibility
Advanced Question: Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 70%)?
- Parameter audit : Re-examine solvent purity, stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), and reaction duration.
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted diaminobenzene).
- Inter-laboratory validation : Collaborate to standardize protocols .
Computational Modeling
Advanced Question: Q. Which quantum mechanical methods best predict the electronic properties of this compound?
- DFT calculations : B3LYP/6-311++G(d,p) basis set for HOMO-LUMO gaps and electrostatic potential maps.
- MD simulations : Analyze solvation dynamics in explicit water models (TIP3P) using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
